Cas no 136552-06-2 ((2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid)

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid is a protected derivative of azetidine-2-carboxylic acid, featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the nitrogen position. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as an amine-protecting moiety, enabling selective deprotection under mild basic conditions. The stereospecific (2S) configuration ensures compatibility with chiral synthesis applications. Its rigid azetidine ring structure contributes to conformational constraints in peptide design, influencing secondary structure formation. The carboxylic acid functionality allows for further derivatization or coupling via standard amidation protocols. This reagent is commonly employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry research due to its stability and orthogonal protection strategy.
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid structure
136552-06-2 structure
Product name:(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
CAS No:136552-06-2
MF:C19H17NO4
MW:323.342585325241
MDL:MFCD01320843
CID:236886
PubChem ID:24886072

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
    • 1-Fmoc-(S)-azetidine-2-carboxylic acid
    • (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylate
    • (S)-N-Fmoc-azetidine-2-carboxylic acid
    • 1-FMOC-L-AZETIDINE-2-CARBOXYLIC ACID
    • Fmoc-(S)-azetidine-2-carboxylic acid
    • Fmoc-L-2Aze-OH
    • Fmoc-L-azetidine-2-carboxylic acid
    • (S)-1-(((9H-Fluoren-9-yl)methox
    • Fmoc-(2S)-azetidine-2-carboxylic acid
    • FMOC-AZE(2)-OH
    • FMoc-Aze-OH
    • FMOC-AZETIDINE-2-CARBOXYLIC ACID
    • N-(N-(9-fluorenyl)methoxycarbonyl)-L-azetidine-2-carboxylic acid
    • RARECHEM EM WB 0078
    • (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
    • (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid
    • BXRZCDISGRVJCA-KRWDZBQOSA-N
    • A807089
    • J-006863
    • SCHEMBL120478
    • AKOS015893218
    • EN300-624009
    • (S)-N-(9-fluorenylmethoxycarbonyl)azetidine-2-carboxylic acid
    • CS-W011992
    • AMY4423
    • AS-54896
    • 1-Fmoc-(S)-azetidine-2-carboxylic acid, >=97.0%
    • 136552-06-2
    • Z2044826425
    • ZB0882
    • W10849
    • AC-25318
    • (S)-N-(9-fluorenylmethoxycarbonyl) azetidine-2-carboxylic acid
    • MFCD01320843
    • AKOS015837356
    • (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid
    • MDL: MFCD01320843
    • Inchi: 1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
    • InChI Key: BXRZCDISGRVJCA-KRWDZBQOSA-N
    • SMILES: O(C(N1C([H])([H])C([H])([H])[C@@]1([H])C(=O)O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

Computed Properties

  • Exact Mass: 323.11600
  • Monoisotopic Mass: 323.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 66.8
  • Tautomer Count: nothing
  • XLogP3: 3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 135 °C
  • Boiling Point: 461.82°C (rough estimate)
  • Refractive Index: 1.5000 (estimate)
  • Solubility: Almost insoluble (0.018 g/l) (25 º C),
  • PSA: 66.84000
  • LogP: 3.03230
  • Solubility: Not available

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C(BD17014)
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1134-50G
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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eNovation Chemicals LLC
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F54440-1g
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Enamine
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Ambeed
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024795-500mg
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136552-06-2 97.0%
500mg
¥116 2024-05-25

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid Production Method

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Additional information on (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid

Comprehensive Overview of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid (CAS No. 136552-06-2)

The compound (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid, with the CAS number 136552-06-2, is a specialized amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azetidine ring, makes it a valuable building block for researchers focusing on drug discovery and bioconjugation. This article delves into its properties, applications, and relevance in contemporary scientific research, addressing common queries such as "Fmoc-protected amino acids" and "azetidine derivatives in drug design."

One of the most searched topics in peptide chemistry is the role of Fmoc-protected compounds in solid-phase peptide synthesis (SPPS). The Fmoc group in 136552-06-2 provides temporary protection for the amine functionality, enabling selective deprotection under mild basic conditions. This characteristic is critical for synthesizing complex peptides with high purity, a frequent concern for researchers investigating "peptide synthesis optimization" or "Fmoc deprotection methods." Additionally, the azetidine moiety introduces conformational constraints, which are increasingly explored in the design of bioactive molecules targeting GPCRs and enzymes.

Recent trends in pharmaceutical R&D highlight the growing interest in saturated heterocycles like azetidine due to their improved metabolic stability and bioavailability. The CAS 136552-06-2 compound serves as a precursor for modified peptides and peptidomimetics, addressing search queries such as "azetidine-carboxylic acid applications" and "Fmoc-azetidine derivatives." Its chiral center (2S configuration) further allows enantioselective synthesis, a key consideration for projects involving "chiral building blocks in drug development."

From a practical standpoint, the solubility and stability of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid in organic solvents like DMF or DCM are frequently discussed in forums and publications. Researchers often search for "handling Fmoc-amino acids" or "storage conditions for CAS 136552-06-2," emphasizing the need for anhydrous environments to prevent premature deprotection. These operational insights are crucial for reproducibility in multi-step syntheses, aligning with the broader demand for "reliable synthetic protocols."

In the context of green chemistry, the compound’s compatibility with microwave-assisted peptide coupling has garnered attention. This method reduces reaction times and improves yields, addressing sustainability-focused queries like "eco-friendly peptide synthesis." Moreover, its utility in fragment-based drug discovery (FBDD) positions it as a hotspot for searches on "small-molecule scaffolds for lead optimization."

In summary, 136552-06-2 exemplifies the intersection of traditional peptide chemistry and modern drug discovery. Its multifaceted applications—from SPPS to rational drug design—respond to trending search terms while offering robust solutions for challenges in synthetic and medicinal chemistry. Future directions may explore its derivatives in "targeted protein degradation" or "covalent inhibitor design," further expanding its scientific footprint.

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Amadis Chemical Company Limited
(CAS:136552-06-2)(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
A807089
Purity:99%
Quantity:25g
Price ($):314.0